Cholesteryl heptanoate
Description
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O2/c1-7-8-9-10-14-32(35)36-27-19-21-33(5)26(23-27)15-16-28-30-18-17-29(25(4)13-11-12-24(2)3)34(30,6)22-20-31(28)33/h15,24-25,27-31H,7-14,16-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWDMNPRHKRGKB-DYQRUOQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922625 | |
| Record name | Cholest-5-en-3-yl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182-07-6 | |
| Record name | Cholesteryl heptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1182-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-ene-3-beta-yl heptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-yl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-ene-3-beta-yl heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Esterification of Cholesterol and Heptanoic Acid
The most straightforward route to cholesteryl heptanoate involves the acid-catalyzed esterification of cholesterol with heptanoic acid. This method employs sulfuric acid or p-toluenesulfonic acid as catalysts, facilitating protonation of the carboxylic acid to enhance electrophilicity. The reaction typically proceeds under reflux conditions in anhydrous toluene or dichloromethane, with water removal via Dean-Stark apparatus to shift equilibrium toward ester formation.
Reaction conditions:
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Molar ratio : Cholesterol-to-heptanoic acid (1:1.2–1.5)
-
Temperature : 110–120°C
-
Catalyst loading : 1–5 wt% sulfuric acid
Limitations include competing side reactions, such as cholesterol dehydration, and the need for rigorous anhydrous conditions. Purification involves silica gel chromatography (ethyl acetate/petroleum ether gradient) and recrystallization from ethanol.
Acyl Chloride-Mediated Esterification
To circumvent equilibrium limitations, heptanoic acid is first converted to heptanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride reacts with cholesterol in pyridine or triethylamine, which scavenges HCl. This method achieves higher yields (85–90%) under milder temperatures (25–40°C).
Procedure :
-
Heptanoic acid (1 equiv) + SOCl₂ (1.2 equiv) → Heptanoyl chloride (2 hours, reflux).
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Cholesterol (1 equiv) + heptanoyl chloride (1.1 equiv) in pyridine (3 equiv), stirred for 4–6 hours.
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Quench with ice water, extract with ethyl acetate, and purify via flash chromatography.
This method minimizes side reactions but requires stringent handling of moisture-sensitive reagents.
Transesterification with Methyl Heptanoate
Transesterification offers an alternative pathway using methyl heptanoate and cholesterol under basic conditions. Sodium methoxide (NaOMe) catalyzes the exchange of the methyl ester group for cholesterol’s hydroxyl group.
Optimized conditions :
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Solvent : Toluene or xylene
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Catalyst : 0.1–0.5 equiv NaOMe
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Temperature : 100–110°C
This method is advantageous for avoiding acidic conditions but suffers from slower kinetics and lower yields compared to acyl chloride routes.
Enzymatic Synthesis Approaches
Although less commonly reported for this compound, lipase-catalyzed esterification presents a green chemistry alternative. Immobilized Candida antarctica lipase B (CAL-B) has shown promise in esterifying cholesterol with medium-chain fatty acids under solvent-free conditions.
Key parameters :
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Enzyme loading : 10–15% w/w
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Temperature : 50–60°C
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Water activity (aₙ) : <0.1 (controlled via molecular sieves)
Enzymatic methods face challenges in substrate solubility and enzyme denaturation but align with sustainable chemistry goals.
Industrial-Scale Production and Optimization
Patent-Based Methodologies
Recent patents highlight innovations in solvent systems and catalysts. For example, WO2015170341A1 describes a process using sodium acetate in toluene to facilitate esterification at 70°C, achieving 80–85% yield with reduced byproduct formation.
Industrial protocol :
Purity Enhancement Techniques
High-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) are critical for isolating this compound from unreacted cholesterol and diacylglycerol byproducts. Recrystallization from ethanol/water mixtures (9:1 v/v) achieves >98% purity.
Comparative Analysis of Synthesis Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct esterification | H₂SO₄ | 110–120 | 6–8 | 65–75 | 90–92 |
| Acyl chloride | Pyridine | 25–40 | 4–6 | 85–90 | 95–97 |
| Transesterification | NaOMe | 100–110 | 10–12 | 70–78 | 88–90 |
| Enzymatic (CAL-B) | Lipase | 50–60 | 24–48 | 50–60 | 85–88 |
| Industrial (patent) | NaOAc | 70 | 8–12 | 80–85 | 94–96 |
Challenges and Recent Innovations
Solvent Selection and Recyclability
Recent studies emphasize replacing toluene with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy and lower toxicity.
Chemical Reactions Analysis
Types of Reactions: Cholesteryl heptanoate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the molecule, resulting in the reduction of functional groups.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually conducted in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Biochemical Research Applications
Lipid Metabolism Studies
Cholesteryl heptanoate is utilized in studies of lipid metabolism, particularly in understanding the role of cholesterol esters in cellular functions. Its incorporation into cell membranes allows researchers to investigate how these esters influence membrane dynamics and stability. The compound can modulate the activity of membrane proteins and affect cellular signaling pathways, making it a valuable tool in cell biology research.
Membrane Interaction Studies
Research has shown that this compound can alter membrane properties, potentially enhancing or inhibiting interactions with other biomolecules. This property is crucial for studying lipid rafts—cholesterol-rich microdomains essential for cell signaling and membrane trafficking. By influencing the composition and dynamics of these rafts, this compound can affect cellular communication and responses.
Pharmaceutical Applications
Drug Delivery Systems
Due to its lipophilic nature, this compound is being explored as a candidate for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances their solubility and bioavailability. This characteristic is particularly beneficial in formulating medications for conditions that require targeted delivery to specific tissues or cells.
Cryopreservation of Cells
this compound has been studied for its potential to enhance the cryopreservation of cells. Research indicates that cholesteryl esters can stabilize cell membranes during freezing processes, which is vital for preserving reproductive cells and tissues .
Case Study 1: Lipid Metabolism Disorders
A study investigated the effects of cholesteryl esters on patients with long-chain fatty acid oxidation disorders (LC-FAODs). The findings suggested that this compound could influence metabolic pathways involved in these disorders, highlighting its clinical significance in managing lipid metabolism abnormalities .
Case Study 2: Vascular Health
Research demonstrated that cholesterol levels significantly affect vascular smooth muscle cell behavior. Cholesterol depletion reduced cell stiffness and adhesion properties, while enrichment with cholesteryl esters enhanced these properties. This suggests that this compound may play a role in vascular health and disease management .
Data Tables
Mechanism of Action
Cholesteryl heptanoate exerts its effects through its interaction with cellular membranes and lipid metabolism pathways. It is incorporated into lipoproteins and transported throughout the body, where it can influence various biological processes. The compound’s mechanism of action involves the modulation of cholesterol levels and the regulation of lipid homeostasis .
Comparison with Similar Compounds
Structural and Physical Properties
Cholesteryl heptanoate belongs to a homologous series of cholesteryl esters with varying acyl chain lengths (Table 1).
Table 1: Physical Properties of Cholesteryl Esters
| Compound (Acyl Chain Length) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Cholesteryl caproate (C6) | 1062-96-0 | C₃₃H₅₆O₂ | 484.79 | 104–106 | 0.96 |
| This compound (C7) | 1182-07-6 | C₃₄H₅₈O₂ | 498.82 | 113 | 0.97 |
| Cholesteryl octanoate (C8) | 1182-42-9 | C₃₅H₆₀O₂ | 512.85 | 92–94 | 0.95 |
| Cholesteryl nonanoate (C9) | 1182-66-7 | C₃₆H₆₂O₂ | 526.88 | 88–90 | 0.94 |
| Cholesteryl palmitate (C16) | 604-32-0 | C₄₃H₇₆O₂ | 625.03 | 81–83 | 0.89 |
| Cholesteryl stearate (C18) | 3562-51-8 | C₄₅H₈₀O₂ | 653.10 | 79–81 | 0.87 |
Key Observations :
Phase Behavior in Liquid Crystals
This compound is pivotal in studying smectic A (A) to cholesteric (N) phase transitions. In binary mixtures:
- C7 with C9 (nonanoate): Exhibits a tricritical point near reduced temperature (r) = 0.90–0.92, where the A–N transition shifts from first-order (discontinuous) to second-order (continuous) as molecular length increases .
- C7 with C6 (caproate) : Shows lower latent heat at the A–N transition compared to C9 mixtures, indicating weaker smectic layer stability .
Table 2: Phase Transition Entropy (ΔS) in Binary Mixtures
| Mixture (Molar Ratio) | ΔS (J/mol·K) | Transition Order |
|---|---|---|
| C7 + C9 (63:37) | 0.45 | Second-order |
| C7 + C6 (50:50) | 0.78 | First-order |
Key Mechanism : The McMillan ratio (d/λ, where *d = smectic layer thickness, λ = molecular length) determines transition order. C7’s intermediate chain length balances smectic stability and nematic fluidity .
Crystal Packing and Isomorphism
This compound shares isomorphic crystal structures with:
- Cholesteryl hexanoate (C6)
- Cholesteryl pentyl carbonate
- Cholesteryl ethyl ether
These compounds adopt monolayer packing with sterol backbones aligned perpendicular to the layer plane . In contrast, longer-chain esters (e.g., C16) exhibit bilayer packing due to interdigitation of acyl chains .
Magnetic Properties
This compound is uniquely studied for radical formation under gamma irradiation. Key findings include:
- Radical Species : ĊHαCH2β forms post-irradiation, with anisotropic EPR parameters:
- Temperature Dependence : Minimal g-factor variation (123–330 K), but hyperfine constants shift with magnetic field orientation .
No similar magnetic studies are reported for other cholesteryl esters, highlighting C7’s niche in radiation chemistry.
Biological Activity
Cholesteryl heptanoate, a cholesterol ester formed from cholesterol and heptanoic acid, has garnered attention in various biological and biochemical research fields due to its unique properties and potential applications. This article explores the biological activity of this compound, including its role in lipid metabolism, cellular functions, and implications for drug delivery systems.
- Molecular Formula : CHO
- Molecular Weight : 498.82 g/mol
- CAS Number : 1182-07-6
- Physical State : Solid at room temperature
This compound is a lipid molecule characterized by its hydrophobic nature, which influences its interactions within biological membranes and its potential use in drug delivery systems.
Biological Significance
Cholesterol esters, including this compound, play crucial roles in various biological processes:
- Membrane Structure and Function :
- Energy Storage :
- Drug Delivery Systems :
Case Studies
-
Lipid Metabolism Disorders :
A study investigated the effects of cholesteryl esters on patients with long-chain fatty acid oxidation disorders (LC-FAODs). The findings indicated that this compound could potentially influence the metabolic pathways involved in these disorders, highlighting its importance in clinical settings . -
Cell Membrane Studies :
Research demonstrated that cholesterol levels significantly affect vascular smooth muscle cell (VSMC) behavior. Cholesterol depletion reduced VSMC stiffness and adhesion properties, while enrichment with cholesterol (and by extension, cholesteryl esters) enhanced these properties. This suggests that this compound could play a role in vascular health and disease .
Data Tables
| Property | This compound |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 498.82 g/mol |
| CAS Number | 1182-07-6 |
| Lipid Number | CE 7:0 |
| Purity | >99% |
This compound's biological activity can be attributed to several mechanisms:
- Influence on Lipid Rafts : Cholesterol-rich microdomains known as lipid rafts are crucial for cell signaling and membrane trafficking. This compound may alter the composition and dynamics of these rafts, thereby affecting cellular communication .
- Regulation of Gene Expression : Cholesterol derivatives can influence gene expression related to lipid metabolism and inflammation, suggesting that this compound may have broader implications for metabolic diseases .
Q & A
Q. What experimental methodologies are recommended for synthesizing high-purity cholesteryl heptanoate for spectroscopic studies?
this compound can be synthesized via esterification of cholesterol and heptanoic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent. Purification involves recrystallization from ethyl acetate or hexane, followed by slow evaporation to grow single crystals . For spectroscopic applications (e.g., EPR, NMR), ensure solvent-free crystals by vacuum drying. Purity validation requires HPLC (C18 column, acetonitrile/isopropanol gradient) or GC-MS .
Q. How do temperature and magnetic field orientation influence EPR parameters in gamma-irradiated this compound?
Gamma irradiation induces stable radicals (e.g., ĊHαCH2β) in this compound. EPR studies show anisotropic g -factors (average gav = 2.00361) and hyperfine coupling constants (aCHα = 16.45 G, aCH2β = 25.78 G), which vary with crystal orientation relative to the magnetic field. Temperature-dependent spectral broadening occurs due to spin-lattice relaxation, with optimal radical stability observed at 123–200 K .
Q. What chromatographic techniques resolve this compound from complex lipid mixtures?
Reversed-phase HPLC (rpHPLC) with a C18 column and isocratic elution (acetonitrile/dichloromethane, 95:5 v/v) effectively separates this compound from triglycerides and phospholipids. For overlapping peaks, artificial neural network-genetic algorithm (ANN-GA) optimization adjusts mobile phase composition and flow rates to achieve baseline resolution .
Advanced Research Questions
Q. How can computational methods improve the separation efficiency of this compound in lipidomic studies?
ANN-GA hybrid models optimize rpHPLC conditions by training on experimental datasets (e.g., retention times, peak symmetry). Input variables include solvent polarity, column temperature, and gradient slope. This approach reduces trial runs by 40% and achieves resolution (R > 1.5) for co-eluting species like cholesteryl palmitate .
Q. What mechanisms underlie the anisotropic hyperfine coupling in this compound radicals?
Anisotropy arises from spatial orientation of unpaired electrons in the ĊHαCH2β radical. Density functional theory (DFT) simulations align with experimental EPR data, showing that hyperfine interactions depend on the dihedral angle between the radical’s p-orbital and adjacent C-H bonds. Temperature-dependent lattice distortions further modulate coupling constants .
Q. How does molecular packing in this compound influence its liquid crystalline phase behavior?
X-ray diffraction reveals smectic A (A) and cholesteric (N) phases. The A phase dominates at shorter molecular lengths (e.g., cholesteryl nonanoate), while the N phase expands with longer alkyl chains. Binary mixtures (e.g., cholesteryl myristate/heptanoate) exhibit second-order A-N transitions at reduced temperatures (TAN ~ 0.9), governed by McMillan’s ratio and layer compressibility .
Q. What role do this compound radicals play in lipid oxidation pathways?
Gamma irradiation generates peroxyl radicals (ROO·) that propagate lipid oxidation. Kinetic studies using EPR and UV-Vis spectroscopy show radical scavenging by antioxidants (e.g., α-tocopherol) follows pseudo-first-order kinetics. Activation energy (Ea) for radical decay is ~25 kJ/mol, indicating temperature-sensitive chain-breaking mechanisms .
Methodological Considerations
- Data Contradictions : Discrepancies in EPR hyperfine values may stem from crystal defects or impurities. Cross-validate with XRD to confirm lattice integrity .
- Experimental Design : For phase studies, use differential scanning calorimetry (DSC) to map transition temperatures and corroborate with small-angle X-ray scattering (SAXS) .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to HPLC datasets to identify co-eluting contaminants and optimize ANN-GA parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
